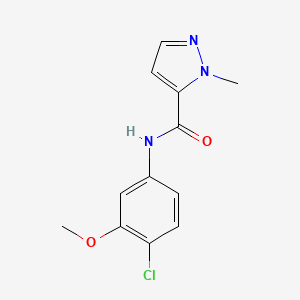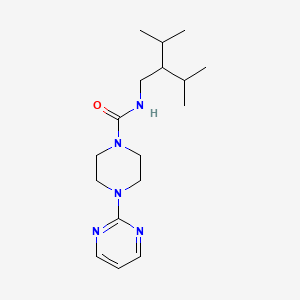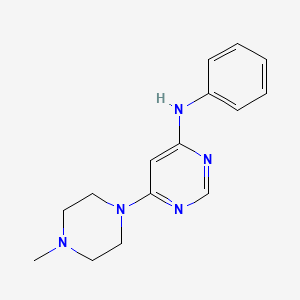![molecular formula C12H10N2O2S B7679965 5-Methyl-4-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]-1,2-oxazole](/img/structure/B7679965.png)
5-Methyl-4-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]-1,2-oxazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a member of the oxazole family of heterocyclic compounds, which are known for their diverse biological activities. In
Mechanism of Action
The mechanism of action of 5-Methyl-4-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]-1,2-oxazole has been studied in detail. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and survival. These mechanisms of action could make it useful in the treatment of diseases such as cancer and Alzheimer's.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Methyl-4-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]-1,2-oxazole have been studied in vitro and in vivo. In vitro studies have shown that this compound has anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been shown to inhibit the activity of certain enzymes and kinases, as mentioned above. In vivo studies have shown that this compound has anti-inflammatory and anti-tumor activities in animal models. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Methyl-4-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]-1,2-oxazole in lab experiments include its diverse biological activities, its ability to inhibit the activity of certain enzymes and kinases, and its potential applications in the development of new drugs. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on 5-Methyl-4-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]-1,2-oxazole. One area of research could be the development of new drugs based on this compound. Another area of research could be the study of its mechanism of action in more detail, including its interactions with other proteins and enzymes. Additionally, further studies could be conducted to determine its safety and efficacy in humans, and to identify any potential side effects. Overall, the potential applications of 5-Methyl-4-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]-1,2-oxazole in various fields make it an interesting compound for future research.
Synthesis Methods
The synthesis of 5-Methyl-4-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]-1,2-oxazole has been described in the literature. One method involves the reaction of 5-methyl-2-furaldehyde and 2-aminothiophenol in the presence of acetic acid, followed by cyclization with glyoxal in the presence of ammonium acetate. Another method involves the reaction of 5-methyl-2-furaldehyde and 2-aminothiophenol in the presence of trifluoroacetic acid, followed by cyclization with glyoxal in the presence of ammonium acetate. Both methods have been shown to yield the desired compound in good yields.
Scientific Research Applications
5-Methyl-4-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]-1,2-oxazole has been the subject of scientific research due to its potential applications in various fields. One area of research has been in the development of new drugs. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been shown to inhibit the activity of certain enzymes, which could make it useful in the treatment of diseases such as cancer and Alzheimer's.
properties
IUPAC Name |
5-methyl-4-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c1-7-3-4-11(15-7)12-14-10(6-17-12)9-5-13-16-8(9)2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBJUOHBAPEKNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=CS2)C3=C(ON=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]-N-(1H-pyrrol-2-ylmethyl)acetamide](/img/structure/B7679886.png)


![N-[1-[(3-chloro-4-methylphenyl)methyl]piperidin-4-yl]-N-methylethanesulfonamide](/img/structure/B7679909.png)
![5-cyano-N-[5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzenesulfonamide](/img/structure/B7679920.png)
![N-(5-morpholin-4-ylpyridin-2-yl)-6-azaspiro[3.4]octane-6-carboxamide](/img/structure/B7679931.png)


![N-[3-(difluoromethyl)phenyl]-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide](/img/structure/B7679954.png)

![(3S,5S)-1-[(3-chloro-4-methylphenyl)methyl]-5-(hydroxymethyl)pyrrolidin-3-ol](/img/structure/B7679970.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylsulfanylacetamide](/img/structure/B7679984.png)
![5-Methyl-4-[2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazol-4-yl]-1,2-oxazole](/img/structure/B7679987.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7679996.png)